molecular formula C11H17N B1329444 3-Hexylpyridine CAS No. 6311-92-8

3-Hexylpyridine

Cat. No. B1329444
CAS RN: 6311-92-8
M. Wt: 163.26 g/mol
InChI Key: LWEQIZSFZFUWIE-UHFFFAOYSA-N
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Description

3-Hexylpyridine belongs to the class of organic compounds known as pyridines and derivatives . It is a heterocyclic compound of the pyridine family that contains a six-carbon alkyl chain as its side group.


Molecular Structure Analysis

The molecular formula of 3-Hexylpyridine is C11H17N . It has an average mass of 163.259 Da and a monoisotopic mass of 163.136093 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Hexylpyridine are not available, pyridine derivatives have been studied for their reactivity. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes, alkyl iodides, and xanthates has been reported .


Physical And Chemical Properties Analysis

3-Hexylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 242.1±3.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 52.4±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 181.5±3.0 cm3 .

Scientific Research Applications

1. Extraction and Separation Studies

3-Hexylpyridine and its derivatives have been studied in the context of solvent extraction systems. For example, 2-Hexylpyridine has been demonstrated as a selective extraction reagent for gold, showing that it can extract gold efficiently and reversibly from moderate acid chloride solutions (Iqbal, Ejaz, Chaudhri, & Ahmad, 1976).

2. Analytical Chemistry

In analytical chemistry, pyridine derivatives, including those related to 3-Hexylpyridine, are used for various assays. For instance, the measurement of urinary 3–hydroxy pyridinium crosslinks of collagen is valuable in clinical studies, as these are specific biochemical markers of bone resorption (Colwell, Russell, & Eastell, 1993).

3. Chemical Engineering and Materials Science

In the field of chemical engineering and materials science, pyridine derivatives are studied for their interaction with various compounds and materials. For example, the solvent extraction of iron from steel solutions using 2-hexylpyridine has been examined, demonstrating its utility in separation processes and material science (Qureshi, Farid, Aziz, & Ejaz, 1979).

4. Pharmaceutical and Medical Research

In pharmaceutical and medical research, pyridine derivatives are investigated for their potential therapeutic applications. For instance, bis(3-hydroxy-4-pyridinone)-EDTA derivatives have been developed and studied for their higher affinity and selectivity in chelating to hard metal ions, which is relevant in the context of treating human metal overload (Gama, Dron, Chaves, Farkas, & Santos, 2009).

5. Environmental Science

In environmental science, research on the degradation mechanism of pyridine in drinking water has been conducted. This includes studies using dielectric barrier discharge systems to remove pyridine, a representative type of nitrogen heterocyclic compound, from water (Li, Yi, Yi, Zhou, & Wang, 2017).

Safety And Hazards

3-Hexylpyridine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its fume, gas, mist, spray, vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-hexylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8-10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEQIZSFZFUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212449
Record name 3-Hexylpyridine
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Molecular Weight

163.26 g/mol
Source PubChem
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Boiling Point

241.00 to 243.00 °C. @ 760.00 mm Hg
Record name 3-Hexylpyridine
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Product Name

3-Hexylpyridine

CAS RN

6311-92-8
Record name 3-Hexylpyridine
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Record name 3-Hexylpyridine
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Record name 3-Hexylpyridine
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Record name 3-hexylpyridine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AF Thomas, F Bassols - Journal of Agricultural and Food …, 1992 - ACS Publications
… contains a series of bases, the main one of which is 3-hexylpyridine at ca. 20 ppb. Smaller amounts of 3-heptyl-… The flavor threshold concentration of 3-hexylpyridine in water is 0.28 ppb. …
Number of citations: 24 pubs.acs.org
R Clery - Flavour and fragrance journal, 2010 - Wiley Online Library
… and 3-hexylpyridine from orange,[4] and continues to date with the discovery of Yuzuol [(6Z,8E)-undeca-6,8,10-trien-4-ol][5] and (Z)-4-hepten-2-yl salicylate (Figure 1).[6,7] …
Number of citations: 11 onlinelibrary.wiley.com
PB Sklar, RR Anholt, SH Snyder - Journal of Biological Chemistry, 1986 - Elsevier
We have characterized odorant-stimulated adenylate cyclase activity in isolated chemosensory cilia prepared from frog and rat olfactory epithelium. Cilia from both species exhibit high …
Number of citations: 536 www.sciencedirect.com
J Pevsner, V Hou, AM Snowman, SH Snyder - Journal of biological …, 1990 - Elsevier
… For instance, 2- and 3- hexylpyridine and musk 89, which are potent in competing for [3H]DM0 binding, have log P values of 4-6, whereas phenylethylalcohol, cinnamic aldehyde, and …
Number of citations: 193 www.sciencedirect.com
YA Getmanenko, RJ Twieg, BD Ellman - Liquid crystals, 2006 - Taylor & Francis
… of 3‐methylpyridine worked poorly for 3‐hexylpyridine (8b), … The lithiation of 3‐hexylpyridine 8b with n‐BuLi‐Me 2 N‐(CH 2 … Lithiation of 3‐hexylpyridine (8b) at −30C, followed by the …
Number of citations: 15 www.tandfonline.com
MH Boelens, LJ Van Gemert - Perfumer and Flavorist, 1994 - academia.edu
… of 3-hexylpyridine inwater was found to be0.28ppb. … According to Thomas and Bassols~8 trained flavorists describe 3-hexylpyridine as having a fatty, citrus, orange note, while 5-hexyl-2-…
Number of citations: 19 www.academia.edu
R Murakami, A Minami, T Mizutani - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
Two amphiphilic zinc porphyrins were incorporated into liposomal bilayer membranes, egg phosphatidylcholine (Egg PC) and dipalmitoylphosphatidylcholine (DPPC). Binding free …
Number of citations: 9 pubs.rsc.org
GY Jung, C Pearson, LE Horsburgh… - Journal of Physics D …, 2000 - iopscience.iop.org
We report on the use of insulating Langmuir-Blodgett (LB) films to improve the quantum efficiency of light emitting devices based on polymeric LB films. The insertion of arachidic acid …
Number of citations: 27 iopscience.iop.org
MH Boelens - Perfumer and Flavorist, 1996 - img.perfumerflavorist.com
Jjbmer, y, sa: aboutx years ago, little was known about trace cons ‘tuents present in concentrations below O. 1%(1,000 ppm) in natural isolates, such as essential oils, oleoresins, …
Number of citations: 11 img.perfumerflavorist.com
SH Snyder, PB Sklar, J Pevsner - Molecular Neurobiology of the Olfactory …, 1988 - Springer
The olfactory system displays a dramatically sensitive and selective recognition system for odorants. Animals can detect and discriminate thousands of odorants, some at ambient …
Number of citations: 11 link.springer.com

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